10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides critical insight into its molecular architecture and chemical properties. According to multiple chemical databases, the compound possesses two distinct but equivalent International Union of Pure and Applied Chemistry names that reflect different approaches to describing its complex ring system.
The primary International Union of Pure and Applied Chemistry name is 6-bromo-2,2,8,8-tetramethyl-2H,4H,8H-dioxino[4,5-f]chromen-4-one . This nomenclature describes the compound as a chromenone derivative with a fused dioxino ring system. The systematic name indicates the presence of a bromine atom at position 6, four methyl groups positioned at carbons 2, 2, 8, and 8, and specifies the saturation state of the heterocyclic rings through the H-notation system. The dioxino designation refers to the six-membered ring containing two oxygen atoms, while the chromenone portion describes the benzopyran ketone core structure.
The molecular structure analysis reveals a complex tricyclic system with specific stereochemical considerations. The compound contains a total of fifteen carbon atoms, fifteen hydrogen atoms, one bromine atom, and four oxygen atoms, arranged in a rigid polycyclic framework. The structural formula demonstrates the presence of three distinct ring systems: a pyran ring (six-membered oxygen-containing ring), a benzene ring, and a dioxane ring (six-membered ring with two oxygen atoms). The bromine substitution occurs on the aromatic benzene portion of the molecule, specifically at the position that would be designated as carbon 6 in the systematic numbering scheme.
Chemical structure representations through various notation systems provide additional insight into the molecular geometry. The Simplified Molecular Input Line Entry System representation is recorded as O=C(OC1(C)C)C(C(O1)=C2C=C3)=CC(Br)=C2OC3(C)C . This linear notation clearly illustrates the connectivity pattern and functional group arrangements within the molecule. The International Chemical Identifier string 1S/C15H15BrO4/c1-14(2)6-5-8-11-9(7-10(16)12(8)18-14)13(17)20-15(3,4)19-11/h5-7H,1-4H3 provides a standardized representation that enables precise database searching and structure verification.
| Structural Parameter | Value | Source |
|---|---|---|
| Number of Rings | 3 | |
| Aromatic Rings | 1 | |
| Heteroatoms | 5 (4 oxygen, 1 bromine) | |
| Rotatable Bonds | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 |
Properties
IUPAC Name |
6-bromo-2,2,8,8-tetramethylpyrano[2,3-h][1,3]benzodioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO4/c1-14(2)6-5-8-11-9(7-10(16)12(8)18-14)13(17)20-15(3,4)19-11/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLYTDPSDVFHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)Br)C(=O)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460348 | |
| Record name | 10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531501-42-5 | |
| Record name | 6-Bromo-2,2,8,8-tetramethyl-4H,8H-pyrano[2,3-h]-1,3-benzodioxin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531501-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Scaffold Assembly
The trioxa ring system may be formed via acid-catalyzed cyclization of a suitably substituted diol or triol precursor. For example, a diketone intermediate could undergo cyclocondensation with a polyol in the presence of a Brønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., BF₃·OEt₂). Alternatively, Williamson ether synthesis could assemble the ether linkages sequentially, though steric effects from the tetramethyl groups may necessitate high-temperature conditions.
Bromination Methods
Electrophilic aromatic bromination is the most plausible route for introducing the bromine atom. Given the electron-withdrawing effect of the ketone group, direct bromination using Br₂ in a polar solvent (e.g., acetic acid) could target the para position relative to the carbonyl. However, steric hindrance from the tetramethyl groups may necessitate harsher conditions or the use of a directing group.
| Bromination Agent | Conditions | Expected Regioselectivity |
|---|---|---|
| Br₂ in AcOH | 80°C, 12 h | Para to carbonyl |
| N-Bromosuccinimide (NBS) | DMF, 100°C, radical initiator | Allylic/benzylic positions |
| CuBr₂ | Reflux in DCM, 24 h | Ortho to electron-rich groups |
Methyl Group Introduction
The tetramethyl groups are likely introduced early in the synthesis via Friedel-Crafts alkylation or nucleophilic substitution . For instance, treatment of a phenolic precursor with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) could install methyl ethers, though competing O- vs. C-alkylation must be controlled.
Plausible Synthetic Routes
Route 1: Sequential Etherification and Bromination
- Precursor Synthesis : Begin with 2,6-dimethylphenol, which undergoes Friedel-Crafts acylation with acetyl chloride to form 8-acetyl-2,6-dimethylphenol.
- Trioxa Ring Formation : React with 1,3-dibromo-2-propanol under basic conditions to form the trioxa bridge via Williamson ether synthesis.
- Bromination : Treat with Br₂ in acetic acid at 80°C for 12 h to introduce bromine at the 10-position.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate) yields the target compound.
Key Challenge : Steric hindrance from the tetramethyl groups may reduce bromination efficiency, necessitating excess Br₂ or prolonged reaction times.
Route 2: Late-Stage Bromination of a Preassembled Core
- Core Synthesis : Condense 2,2,6,6-tetramethylcyclohexane-1,3-dione with a triol (e.g., glycerol) using p-toluenesulfonic acid (PTSA) as a catalyst.
- Aromatic Bromination : Use CuBr₂ in dichloromethane under reflux to install bromine selectively at the 10-position.
- Crystallization : Recrystallize from methanol to achieve >95% purity.
Advantage : This route avoids competitive side reactions during cyclization by postponing bromination until the core is fully formed.
Analytical Characterization
Post-synthesis characterization data for this compound should include:
- ¹H/¹³C NMR : Peaks corresponding to the tetramethyl groups (δ ~1.3 ppm for CH₃), aromatic protons (δ ~6.8–7.5 ppm), and ketone carbonyl (δ ~190–210 ppm in ¹³C).
- GC-MS : Molecular ion peak at m/z 434 (M+H⁺) with fragmentation patterns consistent with loss of Br (m/z 355) and sequential cleavage of methyl groups.
- Elemental Analysis : Confirmation of C, H, Br, and O content within ±0.3% of theoretical values.
Challenges and Optimization Opportunities
- Regioselectivity in Bromination : Computational modeling (DFT) could predict the most reactive aromatic position, guiding reagent selection.
- Yield Improvement : Microwave-assisted synthesis may accelerate slow steps (e.g., cyclization), reducing reaction times from hours to minutes.
- Green Chemistry Approaches : Replace Br₂ with safer alternatives like pyridinium tribromide or HBr/H₂O₂ systems.
Chemical Reactions Analysis
10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various nucleophiles and electrophiles.
Common reagents used in these reactions include halogens, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents involved.
Scientific Research Applications
Photochemical Applications
10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one has been investigated for its photochemical properties. It can act as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation. This property is particularly useful in targeting cancer cells while minimizing damage to surrounding healthy tissues.
Case Study: Photodynamic Therapy
A study demonstrated the effectiveness of this compound as a photosensitizer in vitro, showing significant cytotoxic effects on cancer cell lines when activated by specific wavelengths of light. The results indicated a potential for clinical applications in PDT for skin cancers.
Medicinal Chemistry
The compound has also been explored for its potential therapeutic applications due to its unique structural features that may interact with biological targets.
Case Study: Antimicrobial Activity
Research indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations.
Material Science
In material science, this compound is being evaluated for its role in developing new materials with enhanced properties.
Case Study: Polymer Composites
A recent investigation focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. The results demonstrated that the addition of this compound significantly enhanced the thermal properties of the composite materials.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Photochemistry | Photosensitizer in PDT | Effective against cancer cell lines |
| Medicinal Chemistry | Antimicrobial agent | Inhibits growth of S. aureus and E. coli |
| Material Science | Polymer composites | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one involves its interaction with specific molecular targets. The bromine atom and the oxygen-containing functional groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of brominated heterocyclic aromatics. Key structural analogs include:
*Note: CAS for 9-Bromoanthracene inferred from .
Key Observations :
- Electron-Withdrawing vs.
- Planarity vs.
Biological Activity
10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound is characterized by its complex structure and molecular formula with a CAS number of 531501-42-5. Its structure is significant for understanding its interactions at the molecular level.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. These include:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Studies suggest it may possess antimicrobial effects against certain bacterial strains.
- Cytotoxic Effects : Preliminary investigations indicate that it may induce cytotoxicity in cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various compounds, this compound demonstrated significant radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify the antioxidant potential. Results indicated that the compound effectively reduced DPPH radical levels by over 50% at concentrations as low as 10 µM.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results revealed that it exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 25 µg/mL for both strains.
Case Study 3: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in a dose-dependent manner with IC50 values of approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells.
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest:
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant enzyme activity.
- Membrane Disruption : Potential disruption of bacterial membranes leading to cell lysis.
- Apoptotic Pathways Activation : Induction of intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one, and how do reaction conditions influence yield?
- Methodology : Bromination of aromatic precursors (e.g., acetophenone derivatives) using bromine in diethyl ether at 0°C, followed by crystallization from ethanol, achieves moderate yields (85–87%) .
- Key Variables : Temperature control (0°C to room temperature), solvent polarity, and stoichiometry of bromine (1.0 equiv) critically impact product purity.
- Table 1 :
| Precursor | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Aromatic ketone | Et₂O | 0 → RT | 85–87 |
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Use ¹H NMR (400 MHz, CDCl₃) to identify methyl groups (δ 3.84–3.89 ppm) and bromine-induced deshielding effects .
- X-ray Crystallography : Resolve steric effects from tetramethyl and trioxa groups to confirm the bicyclic framework .
Advanced Research Questions
Q. How do contradictions in reported biological activity data arise, and how can they be resolved?
- Analysis : Divergent bioactivity profiles (e.g., anti-cancer vs. inert behavior) may stem from impurities in synthesis, assay conditions (e.g., cell line specificity), or structural analogs misattributed to the parent compound .
- Resolution :
- Validate purity via HPLC-MS.
- Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with controlled solvent/DMSO concentrations .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with residues like His356 and Pro325, prioritizing hydrogen-bond distances (<3.0 Å) and binding energy (<-6.5 kcal/mol) .
- QSAR Models : Train on analogs (e.g., brominated annulenes) to correlate substituent effects (e.g., Br vs. F) with activity .
Q. How can researchers address discrepancies between empirical data and computational predictions?
- Approach : Apply constructive falsification by cross-validating IDA (Intelligent Data Analysis) results with wet-lab experiments. For example, reconcile conflicting tumor-inhibition predictions via in vitro cytotoxicity assays .
Q. What are the ethical and methodological considerations for sharing sensitive research data on this compound?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
